1-(4-fluoro-2-metilfenil)-1H-1,2,3-triazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

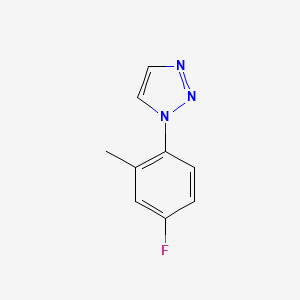

1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

The incorporation of the 1,2,3-triazole moiety into pharmaceutical compounds has been linked to enhanced anticancer properties. Studies indicate that derivatives containing this scaffold exhibit potent cytotoxicity against various cancer cell lines. For instance, triazole derivatives have shown promising results in inhibiting the growth of drug-resistant cancer cells, suggesting that the introduction of a 1,2,3-triazole moiety can significantly improve therapeutic efficacy .

Antimicrobial Properties

Research has demonstrated that compounds with a triazole core possess notable antimicrobial and antifungal activities. 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole derivatives have been evaluated for their effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. These compounds exhibit low acute toxicity while maintaining high antibacterial activity .

Antiviral Applications

The antiviral potential of triazole-containing compounds has also been explored. Some studies suggest that these compounds can inhibit viral replication, making them candidates for further development as antiviral agents . Their ability to interact with viral proteins may enhance their effectiveness against various viral pathogens.

Agrochemical Applications

Pesticides and Herbicides

Triazoles are increasingly utilized in agrochemicals due to their ability to inhibit fungal growth. The unique structural properties of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole make it a suitable candidate for developing new fungicides or herbicides. The fluorine atom enhances the compound's lipophilicity and metabolic stability, improving its efficacy in agricultural applications .

Materials Science

Polymer Chemistry

In materials science, triazoles are being integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The incorporation of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole into polymer systems can lead to the development of advanced materials with tailored properties for specific applications .

Case Study 1: Anticancer Activity

A series of novel triazole-tethered compounds were synthesized and tested against MCF-7 breast cancer cells. The results showed that these compounds exhibited significant cytotoxicity at low concentrations. Structure-activity relationship (SAR) studies indicated that the presence of electron-rich aromatic substituents on the triazole ring was crucial for enhancing cytotoxic effects .

Case Study 2: Antimicrobial Efficacy

A study evaluated various triazole derivatives for their antimicrobial activity against common pathogens. Results indicated that specific substitutions on the triazole ring significantly improved antibacterial potency. Compounds were tested using standard agar diffusion methods and showed effective inhibition zones against tested bacterial strains .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes in the body .

Mode of Action

Based on its structural similarity to other triazole compounds, it may interact with its targets through hydrogen bonding or other types of intermolecular interactions .

Biochemical Pathways

Triazole compounds are known to interfere with various biochemical pathways, including those involved in inflammation and pain signaling .

Pharmacokinetics

Similar compounds are known to be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Based on its structural similarity to other triazole compounds, it may exert anti-inflammatory effects, reduce pain signaling, or have other therapeutic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:

Reactants: 4-fluoro-2-methylphenyl azide and an alkyne

Catalyst: Copper(I) iodide (CuI)

Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

Temperature: Room temperature to 60°C

Time: Several hours to overnight

Industrial Production Methods

Industrial production of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

Reduction: LiAlH4 in ether, NaBH4 in methanol

Substitution: Sodium methoxide (NaOMe) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols or amines

Substitution: Formation of substituted phenyl derivatives

Comparación Con Compuestos Similares

1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:

- 1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole

- 1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole

- 1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole

Uniqueness

The presence of the fluorine atom in 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methoxy analogs. These properties make it a valuable compound in drug design and other applications.

Actividad Biológica

1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazole is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular structure of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole can be represented as follows:

This compound features a triazole ring substituted with a fluorinated phenyl group, which is significant for its biological activity.

Anticancer Activity

Numerous studies have highlighted the potential of triazole derivatives in cancer treatment. For instance:

- HER2 Tyrosine Kinase Inhibition : Research has shown that fluorinated triazoles can act as potent inhibitors of HER2 tyrosine kinase. For example, compounds derived from similar structures exhibited IC50 values of 31.6 µM and 16.6 µM against MDA-MB-453 breast cancer cells .

- Cell Cycle Arrest and Apoptosis : Triazole analogs have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines. A study reported that certain derivatives caused significant G2/M phase arrest and induced apoptosis in MCF-7 breast cancer cells .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 1 | 31.6 | MDA-MB-453 | HER2 inhibition |

| 2 | 16.6 | MDA-MB-453 | HER2 inhibition |

| 24 | 52 | MCF-7 | Tubulin polymerization inhibition |

Antimicrobial Activity

Triazoles have also shown promising antimicrobial properties:

- Antibacterial Effects : Studies have evaluated the activity of various triazole derivatives against both Gram-positive and Gram-negative bacteria. Compounds were found to significantly reduce bacterial growth, indicating their potential as antimicrobial agents .

- Antifungal Properties : The antifungal activity of triazoles is well-documented, with some derivatives exhibiting potent effects against fungal strains. The mechanism typically involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles are particularly noteworthy:

- Cytokine Modulation : Certain derivatives have been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. This suggests that these compounds may be beneficial in treating inflammatory diseases .

Case Studies

Several case studies illustrate the efficacy of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole and its analogs:

- Breast Cancer Study : A series of fluorinated triazoles were synthesized and tested against MCF-7 cells. The most active compounds demonstrated significant cytotoxicity and were able to target key proteins involved in cancer proliferation .

- Antiviral Activity : Some studies have explored the antiviral potential of triazole derivatives against viruses like COVID-19. Compounds showed over 90% inhibition of viral growth at specific concentrations with minimal cytotoxic effects on host cells .

Propiedades

IUPAC Name |

1-(4-fluoro-2-methylphenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-7-6-8(10)2-3-9(7)13-5-4-11-12-13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVZAOVHUVSQSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.